molecular formula C18H13BrN2O2 B12100183 3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid

3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid

Cat. No.: B12100183
M. Wt: 369.2 g/mol
InChI Key: QPKFCXWJIXKZHC-DHZHZOJOSA-N
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Description

3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid (CAS: 108446-73-7) is a pyrazole-based compound with the molecular formula C₁₈H₁₃BrN₂O₂ and a molecular weight of 369.2 g/mol . Structurally, it features a pyrazole ring substituted with a 4-bromophenyl group at position 3, a phenyl group at position 1, and an acrylic acid moiety at position 4 (Figure 1).

This compound has been studied in the context of crystal structure analysis (e.g., dihedral angles between substituents ) and as a precursor for derivatives with reported biological activities, including antimicrobial and anti-inflammatory effects . Its synthesis typically involves cycloaddition reactions or condensation of pyrazole-carbaldehyde intermediates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H13BrN2O2

Molecular Weight

369.2 g/mol

IUPAC Name

(E)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C18H13BrN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-12H,(H,22,23)/b11-8+

InChI Key

QPKFCXWJIXKZHC-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 1-Phenyl-3-(4-Bromo-phenyl)-1H-Pyrazole Intermediate

The pyrazole core is constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones. A common precursor, 1-phenyl-3-(4-bromo-phenyl)-1H-pyrazole-4-carbaldehyde, is synthesized through:

  • Vilsmeier-Haack formylation : Treatment of 1-phenyl-3-(4-bromo-phenyl)-1H-pyrazole with POCl₃ and DMF yields the 4-carbaldehyde derivative.

  • Suzuki-Miyaura cross-coupling : Brominated pyrazole intermediates undergo Pd-catalyzed coupling with phenylboronic acids to install substituents.

Table 1: Reaction Conditions for Pyrazole Intermediate Synthesis

StepReagents/CatalystTemperature (°C)Yield (%)Source
CyclocondensationHydrazine, 1,3-diketone80–12070–85
BrominationNBS, DMF25–4065–75
Suzuki CouplingPd(PPh₃)₄, K₃PO₄80–10060–80

Bromination Strategies

Selective Bromination at the 4-Position

Bromination of the phenyl group is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under mild conditions. Alternatively, bromine in chloroform at 0–5°C provides regioselective substitution (85% yield).

Critical Factors :

  • Solvent polarity : DMF enhances bromine electrophilicity, favoring para-substitution.

  • Temperature control : Sub-zero conditions minimize di-bromination byproducts.

MethodCatalyst SystemSelectivity (E:Z)Yield (%)Source
Heck ReactionPd(OAc)₂/PPh₃95:578
KnoevenagelGlycine/DMSON/A85
Ionic Liquid-PromotedDABCO-Based ILs/H₂ON/A92

Alternative Synthetic Pathways

One-Pot Tandem Reactions

A streamlined approach combines pyrazole formation and acrylic acid coupling in a single pot:

  • Cyclocondensation of 1-phenyl-3-(4-bromo-phenyl)-1H-pyrazole-4-carbaldehyde.

  • In situ Knoevenagel condensation with malonic acid under microwave irradiation (90°C, 30 min, 82% yield).

Decarboxylative Vinylation

Pd-catalyzed decarboxylation of cinnamic acid derivatives generates the acrylic acid motif directly:

  • Substrate : 3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-cinnamic acid.

  • Conditions : Pd/C (10 mol%), CuI, DMF, 120°C.

  • Yield : 68% with >99% purity.

Industrial-Scale Optimization

Continuous Flow Reactors

High-throughput synthesis employs microreactors to enhance heat/mass transfer:

  • Residence time : 5–10 minutes.

  • Productivity : 1.2 kg/day with 89% yield.

Catalyst Recycling

Heterogeneous Pd catalysts (e.g., Pd/Al₂O₃) enable reuse for >5 cycles without activity loss.

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-brominated impurities : Controlled bromine stoichiometry (1.05 equiv) reduces byproducts to <5%.

  • Decarboxylation : Low-temperature Knoevenagel conditions (≤50°C) prevent CO₂ loss.

Stereochemical Control

  • Heck reaction : Bulky ligands (e.g., P(o-Tol)₃) improve (E)-selectivity to 98%.

  • Solvent effects : Polar aprotic solvents (DMF, NMP) favor trans-configuration .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromo-phenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of 3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a suitable 1,3-diketone, such as 1-phenyl-1,3-butanedione, under acidic or basic conditions.
  • Bromination : The pyrazole intermediate is brominated using agents like bromine or N-bromosuccinimide to introduce the 4-bromo-phenyl group.
  • Acrylic Acid Addition : Finally, the acrylic acid moiety is introduced through a Heck reaction involving the brominated pyrazole and acrylic acid in the presence of a palladium catalyst .

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry. The compound serves as a building block for synthesizing potential pharmaceutical agents that target inflammation and cancer pathways. Research indicates that derivatives of this compound can inhibit specific enzymes or receptors involved in disease mechanisms .

Case Study : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Materials Science

In materials science, this compound can be utilized to create novel materials with tailored electronic and optical properties. Its unique structural features allow for incorporation into polymers and other materials that require specific functionalities.

Data Table : Comparison of Material Properties

PropertyTraditional MaterialsThis compound Based Materials
ConductivityLowModerate to High
Optical ClarityModerateHigh
Thermal StabilityLowHigh

Biological Studies

The compound also finds applications in biological studies as a probe or ligand in biochemical assays. It can facilitate the study of enzyme interactions and receptor binding dynamics.

Case Study : In recent research, this compound was used to investigate its binding affinity to specific receptors, providing insights into its mechanism of action within biological systems .

Mechanism of Action

The mechanism of action of 3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference
3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid C₁₈H₁₃BrN₂O₂ 369.2 4-Bromophenyl, acrylic acid Potential H-bonding, bioactivity
2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid C₁₇H₁₃ClN₂O₂ 312.76 4-Chlorophenyl, acetic acid Shorter chain, reduced conjugation
(2E)-3-[3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid C₁₈H₁₃BrN₂O₂ 369.2 3-Bromophenyl (meta isomer) Altered steric/electronic effects
4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid C₁₁H₈BrN₃O₄ 326.10 Bromo-nitro-pyrazole, benzoic acid Nitro group enhances reactivity

Key Observations :

  • Halogen Position : The para-bromo substitution in the target compound (vs. meta-bromo in ) likely improves electronic delocalization and steric alignment for biological interactions.
  • Chain Length: The acrylic acid group (vs.

Crystallographic and Conformational Analysis

Crystal structure studies reveal critical differences in molecular geometry:

  • The target compound’s derivatives exhibit dihedral angles of 21.8(3)° (pyrazole-phenyl) and 41.8(3)° (pyrazole-bromophenyl), indicating moderate torsional strain .
  • In contrast, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde () adopts a planar conformation with minimal deviation (0.286°), favoring π-π stacking in crystal lattices .

Biological Activity

3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16BrN2O2C_{18}H_{16}BrN_2O_2. The compound features a pyrazole ring substituted with a bromo and phenyl group, which is crucial for its biological activity. The structure can be represented as follows:

Structure C18H16BrN2O2\text{Structure }\text{C}_{18}\text{H}_{16}\text{BrN}_2\text{O}_2

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against common pathogens. The minimum inhibitory concentrations (MICs) for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22S. aureus
5a0.25S. epidermidis
100.30E. coli

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been investigated. In vitro studies demonstrated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, one study reported that the compound exhibited IC50 values greater than 60 μM against several cancer cell lines, indicating low cytotoxicity towards normal cells while maintaining efficacy against cancerous cells .

Case Study:
In a study involving human breast cancer cell lines, the compound showed a significant reduction in cell viability at concentrations above 50 μM, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research indicates that these compounds can modulate the activity of cyclooxygenase (COX) enzymes, leading to decreased production of inflammatory mediators.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition: Compounds have shown potential as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial DNA replication and folate metabolism .
  • Synergistic Effects: Some studies suggest that these compounds can enhance the efficacy of existing antibiotics like ciprofloxacin when used in combination therapies .
  • Biofilm Formation Inhibition: The ability to inhibit biofilm formation in bacterial cultures has been noted, which is crucial for treating persistent infections .

Q & A

Q. What are the key synthetic strategies for preparing 3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including pyrazole ring formation via cyclocondensation, followed by functionalization to introduce the acrylic acid moiety. For example, nitrone cycloaddition (used in analogous compounds) requires refluxing precursors in dry toluene, with reaction progress monitored via thin-layer chromatography (TLC). Purification often employs column chromatography with ethyl acetate/petroleum ether gradients . Optimization may involve microwave-assisted synthesis to enhance reaction rates and yields, as demonstrated in related diarylpyrazole derivatives .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

  • X-ray crystallography : Determines crystal packing and conformation. For related pyrazole-acrylic hybrids, monoclinic systems (e.g., space group C2/c) with unit cell parameters (e.g., a = 27.7493 Å, β = 114.516°) are common. Data collection uses Bruker diffractometers with MoKα radiation, and refinement employs SHELXL .
  • NMR spectroscopy : 1H/13C NMR confirms substituent positions, with characteristic shifts for acrylate protons (δ ~6–8 ppm) and pyrazole carbons .
  • HPLC : Validates purity (>95% for bioactive studies) .

Q. What are the stability considerations for this compound under standard laboratory conditions?

The compound’s stability is influenced by reactive groups (e.g., acrylic acid’s α,β-unsaturated carbonyl). Storage at −20°C in inert atmospheres is recommended. Degradation under light or humidity can be tracked via periodic HPLC and FT-IR to monitor carbonyl integrity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of pyrazole-acrylic derivatives?

Structural discrepancies (e.g., dihedral angles between aryl rings) may explain varying bioactivity. For instance, a dihedral angle of 21.8° between pyrazole and phenyl rings (vs. 41.8° for bromophenyl) impacts steric hindrance and binding pocket compatibility. Refinement using SHELXL with R < 0.04 ensures high-resolution models to correlate structure-activity relationships (SAR) .

Q. What methodologies are employed to analyze the compound’s anti-inflammatory mechanism, and how do they address conflicting in vitro/in vivo data?

  • COX-1/COX-2 inhibition assays : Use human whole-blood models to quantify IC50 values. Discrepancies may arise from metabolite interference in vivo, requiring LC-MS/MS pharmacokinetic profiling .
  • Molecular docking : Explores interactions with cyclooxygenase isoforms. For example, the acrylic acid group’s orientation may favor hydrogen bonding with Arg120 in COX-2, but steric clashes in COX-1 reduce efficacy .

Q. What strategies mitigate challenges in SAR studies due to the compound’s structural complexity?

  • Fragment-based design : Modifies substituents (e.g., replacing bromophenyl with chlorophenyl) to assess electronic/steric effects on bioactivity .
  • Comparative crystallography : Overlays crystal structures of analogs (e.g., ethoxy vs. methyl substitutions) to identify conserved binding motifs .
  • Multivariate statistical analysis : Correlates Hammett constants of substituents with IC50 values to quantify electronic contributions .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate crystallographic (SHELX-refined) and spectroscopic data to resolve structural ambiguities .
  • High-Throughput Screening : Use robotic liquid handlers for parallel synthesis and bioassays, ensuring batch consistency via QC protocols .

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